Irsenontrine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

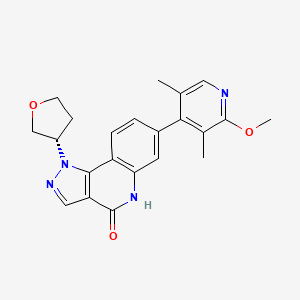

2D Structure

3D Structure

Properties

IUPAC Name |

7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJDCNZBABIEBZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429509-82-9 | |

| Record name | Irsenontrine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRSENONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irsenontrine: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsenontrine (also known as E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). Its mechanism of action centers on the modulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical cascade involved in synaptic plasticity and cognitive function. By inhibiting PDE9, this compound elevates intracellular cGMP levels in neurons, leading to the phosphorylation of the AMPA receptor subunit GluA1. This downstream effect is believed to enhance synaptic function and improve learning and memory. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this mechanism of action, including available quantitative data, experimental methodologies, and a review of its clinical development in neurodegenerative diseases such as Dementia with Lewy Bodies (DLB).

Core Mechanism of Action: PDE9 Inhibition and cGMP Modulation

This compound's primary molecular target is phosphodiesterase 9 (PDE9), an enzyme that specifically hydrolyzes cGMP. The inhibition of PDE9 by this compound leads to an accumulation of intracellular cGMP in neuronal cells.[1][2] This increase in cGMP is the central event that triggers the downstream effects associated with this compound's pro-cognitive properties.

Selectivity Profile

This compound has been reported to be a highly selective inhibitor of PDE9, with a selectivity of over 1800-fold for PDE9 compared to other phosphodiesterase enzymes.[1][2] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. While the specific IC50 values for a full panel of PDEs are not publicly available in the reviewed literature, the stated selectivity highlights its targeted engagement of the cGMP pathway.

Downstream Signaling Cascade: From cGMP to Synaptic Plasticity

The elevation of intracellular cGMP by this compound initiates a signaling cascade that ultimately impacts synaptic function. A key downstream event is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[1] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their function is tightly regulated by phosphorylation. The phosphorylation of GluA1 is a well-established mechanism for enhancing AMPAR function and promoting synaptic plasticity, a cellular correlate of learning and memory.

References

Irsenontrine (E2027): A Technical Whitepaper on PDE9 Inhibition and Selectivity

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of Irsenontrine (E2027), a potent and highly selective phosphodiesterase 9 (PDE9) inhibitor. It details the compound's mechanism of action, selectivity profile, and the experimental methodologies used for its characterization.

Introduction: The Role of PDE9 in Neuromodulation

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that plays a critical role in modulating synaptic plasticity and cognitive function by regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1] The nitric oxide (NO)/cGMP signaling pathway is crucial for neuronal processes, and its downregulation has been observed in patients with neurodegenerative conditions such as Alzheimer's disease and dementia with Lewy bodies (DLB).[1] By inhibiting PDE9, the enzyme responsible for degrading cGMP, intracellular cGMP levels can be elevated, enhancing downstream signaling cascades involved in learning and memory.[2]

Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PDE9 enzyme. This inhibition prevents the hydrolysis of cGMP to GMP, thereby increasing the intracellular concentration of the second messenger cGMP. Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets crucial for synaptic function.[1]

One key downstream event is the phosphorylation of the AMPA receptor subunit GluA1 at the serine 845 residue.[1] This phosphorylation event is associated with enhanced synaptic strength and plasticity, which are cellular correlates of learning and memory.[1] The complete signaling cascade is visualized below.

Quantitative Data: PDE9 Inhibition Selectivity

This compound is characterized by its high selectivity for the PDE9 enzyme. Published data indicates that this compound exhibits more than 1800-fold selectivity for PDE9 over other phosphodiesterase isoforms.[1] While a detailed public release of IC₅₀ values against a full panel of PDE enzymes is not available, the selectivity profile underscores the compound's specificity for its intended target. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target Enzyme | Representative Isoform | Relative Inhibition / Selectivity |

| PDE9 | PDE9A | Potent Inhibition |

| Other PDE Families | PDE1-8, 10, 11 | >1800-fold lower inhibition |

| Note: The specific IC₅₀ value for this compound against human PDE9A is not consistently reported in publicly available literature. The selectivity is calculated as the ratio of the IC₅₀ for other PDE families to the IC₅₀ for PDE9A.[1] |

Experimental Protocols

The characterization of a selective PDE inhibitor like this compound involves a series of in-vitro and cellular assays to determine its potency and selectivity. Below are representative protocols for these key experiments.

In Vitro PDE Enzyme Inhibition Assay (Fluorescence Polarization)

This assay is a common high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of purified PDE enzymes.

Objective: To determine the IC₅₀ of this compound against various PDE isoforms (PDE1-11).

Principle: The assay measures the enzymatic hydrolysis of a fluorescently labeled cGMP substrate (tracer). When the tracer is hydrolyzed by PDE9, the resulting labeled GMP is captured by a specific binding agent, forming a large molecular complex. This slows the rotational speed of the fluorophore, leading to a high fluorescence polarization (FP) signal. An inhibitor will prevent this hydrolysis, keeping the tracer small and free-tumbling, resulting in a low FP signal.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1A, 2A, 3A, 4B, 5A, 9A, etc.)

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Binding Agent (specific for FAM-GMP)

-

This compound (test compound)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

384-well, low-volume, black microplates

-

Fluorescence plate reader capable of measuring FP.

Procedure:

-

Compound Dilution: Prepare a serial dilution series of this compound in 100% DMSO. Subsequently, create intermediate dilutions in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Preparation: Add diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Enzyme Addition: Add diluted recombinant PDE enzyme to each well. For each PDE isoform, the concentration should be pre-determined to yield approximately 50-80% substrate conversion in the absence of inhibitor.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination & Detection: Stop the reaction by adding the Binding Agent. Incubate for a further 60 minutes at room temperature to allow for binding equilibrium.

-

Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is E-2027 used for? [synapse.patsnap.com]

- 3. Eisai Alzheimer's Disease Pipeline Research to be Presented at Virtual AD/PD™ 2021, Including Lecanemab (BAN2401) Data [prnewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Irsenontrine and Cyclic GMP Elevation

This technical guide provides a comprehensive overview of this compound (E2027), a novel therapeutic agent, and its core mechanism of action: the elevation of cyclic guanosine (B1672433) monophosphate (cGMP). The document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in this research.

Introduction to this compound and its Therapeutic Rationale

This compound, also known as E2027, is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that plays a critical role in modulating cGMP levels, a key second messenger in various physiological processes, including synaptic plasticity and cognitive function.[1][3] In the central nervous system, the nitric oxide (NO)/cGMP signaling pathway is crucial for learning and memory.[1][4] Downregulation of this pathway has been observed in neurodegenerative conditions such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1] By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to its accumulation and the potential enhancement of cognitive function.[1] This makes this compound a promising therapeutic candidate for treating cognitive deficits associated with these disorders.[1][5][6]

Core Mechanism of Action: PDE9 Inhibition and cGMP Elevation

Cyclic GMP is synthesized by guanylyl cyclases and its signaling is terminated through hydrolysis by phosphodiesterases (PDEs).[3][4] this compound selectively targets PDE9, an enzyme that specifically hydrolyzes cGMP.[1] By blocking the action of PDE9, this compound increases the intracellular concentration of cGMP. This elevation in cGMP is believed to enhance downstream signaling pathways that are important for synaptic function and memory formation.[7] For instance, increased cGMP can lead to the phosphorylation of the AMPA receptor subunit GluA1, a key event in synaptic plasticity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Data for this compound

| Parameter | Value/Finding | Experimental System | Reference |

| PDE9 Selectivity | >1800-fold selectivity over other PDEs | In vitro assays | [1] |

| Intracellular cGMP Levels | Significantly increased | Rat cortical primary neurons | [1] |

| In Vivo cGMP Levels (Hippocampus) | Significantly upregulated | Naïve rats (oral administration) | [1] |

| In Vivo cGMP Levels (CSF) | Significantly upregulated | Naïve rats (oral administration) | [1] |

| Effect in Impairment Model | Attenuated L-NAME induced cGMP downregulation and memory impairment | Rats treated with L-NAME | [1][6] |

Table 2: Clinical Data for this compound

| Parameter | Value/Finding | Study Population | Reference |

| Phase 1 Single Doses | 10 to 1200 mg | Healthy adults (n=112) | [8] |

| Phase 1 Multiple Doses | 5 to 400 mg once daily for 14 days | Healthy adults | [8] |

| CSF cGMP Increase (Single Dose) | Dose-dependent increase | Healthy adults | [8] |

| CSF cGMP Increase (Steady-State) | ≥200% increase from baseline with doses of ≥50 mg QD | Elderly patients | [8] |

| CSF cGMP Increase (DLB/PDD) | Average of 239% increase from baseline | Patients with DLB or PDD (n=34) | [7] |

| Elimination Half-life | Approximately 30 hours | Humans | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating this compound.

In Vitro PDE Selectivity Assay

-

Objective: To determine the selectivity of this compound for PDE9 over other PDE isoforms.

-

Methodology: Standard in vitro phosphodiesterase activity assays were likely performed. These typically involve incubating recombinant human PDE enzymes with their respective radiolabeled cyclic nucleotide substrates (cGMP or cAMP). The inhibitory effect of various concentrations of this compound would be measured to determine the IC50 value for each PDE isoform. Selectivity is calculated as the ratio of IC50 values for other PDEs to the IC50 for PDE9.

cGMP Measurement in Rat Cortical Neurons

-

Objective: To assess the effect of this compound on intracellular cGMP levels in a neuronal context.

-

Protocol:

-

Primary cortical neurons are harvested from rat embryos and cultured.

-

Cultured neurons are treated with varying concentrations of this compound maleate (B1232345) or a vehicle control.

-

After a specified incubation period, the cells are lysed.

-

Intracellular cGMP concentrations in the cell lysates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data are normalized to total protein content.

-

In Vivo cGMP Measurement in Rats

-

Objective: To determine if orally administered this compound can cross the blood-brain barrier and increase cGMP levels in the central nervous system.

-

Protocol:

-

Naïve rats are orally administered a single dose of this compound or a vehicle.

-

At various time points post-administration, cerebrospinal fluid (CSF) is collected via lumbar puncture.

-

Animals are euthanized, and brain tissue, specifically the hippocampus, is dissected.

-

cGMP levels in the CSF and hippocampal tissue homogenates are measured using ELISA or a similar immunoassay.

-

Human Clinical Trials (Phase 1 and 2)

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (target engagement) of this compound in humans.

-

General Protocol:

-

Phase 1: Single ascending dose and multiple ascending dose studies were conducted in healthy adults, including elderly subjects.[8] Blood, urine, and CSF samples were collected at various time points to determine the concentrations of this compound and cGMP.[8] Standard safety and tolerability assessments were performed throughout the study.

-

Phase 2: A randomized, double-blind, placebo-controlled trial was conducted in participants with Dementia with Lewy Bodies (DLB).[9][10] Participants received either this compound or a placebo for a specified treatment period (e.g., 12 weeks).[9] The primary endpoints were measures of cognitive function (e.g., Montreal Cognitive Assessment) and global clinical impression.[9][10] CSF cGMP levels were also measured as a biomarker of target engagement.[7]

-

Analytical Methodologies

The quantification of this compound and cGMP in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics.

-

This compound Quantification: A sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound concentrations in human plasma, urine, and CSF.[8] The method involved a straightforward protein precipitation for sample extraction.[8]

-

cGMP Quantification: cGMP levels in CSF and cell/tissue lysates were typically measured using commercially available competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). These assays provide a reliable and quantitative measure of the second messenger's concentration.

Conclusion

This compound is a selective PDE9 inhibitor that effectively elevates cGMP levels in both preclinical models and human subjects.[1][8] This mechanism of action is rooted in the established role of the cGMP signaling pathway in cognitive processes.[3][4] While this compound has demonstrated robust target engagement by significantly increasing cGMP in the CSF, its clinical efficacy in improving cognitive symptoms in dementia with Lewy bodies did not meet the primary objectives in a Phase 2/3 trial.[7][9] Further research and exploratory analyses are ongoing to identify specific patient populations or conditions that may benefit most from this therapeutic approach.[2][7] The data gathered to date provide a strong foundation for understanding the pharmacological profile of this compound and for the future development of cGMP-enhancing therapies for neurological disorders.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic GMP and nitric oxide synthase in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound (E2027) / Eisai [delta.larvol.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

- 10. Study To Evaluate the Efficacy, Safety and Tolerability of E2027 (Hereinafter Referred to as this compound) in Participants With Dementia With Lewy Bodies [ctv.veeva.com]

Irsenontrine's Impact on GluA1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of Irsenontrine (E2027) on the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. This compound, a highly selective phosphodiesterase 9 (PDE9) inhibitor, has been shown to enhance cognitive function by modulating synaptic plasticity, a process in which GluA1 phosphorylation plays a critical role.[1] This document outlines the core signaling pathway, presents quantitative data from key experiments, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of this compound's mechanism of action.

Core Signaling Pathway: From PDE9 Inhibition to GluA1 Phosphorylation

This compound's primary mechanism of action is the selective inhibition of PDE9, an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound leads to an elevation of intracellular cGMP levels. This increase in cGMP is the catalyst for a signaling cascade that culminates in the phosphorylation of the GluA1 subunit of AMPA receptors.[1] The phosphorylation of GluA1, particularly at key serine residues, is a well-established mechanism for enhancing AMPA receptor function, promoting their trafficking to the synaptic membrane, and thereby strengthening synaptic transmission, which is a molecular basis for learning and memory.[2][3][4]

The signaling cascade initiated by this compound can be visualized as follows:

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on cGMP Levels and GluA1 Phosphorylation in Rat Cortical Primary Neurons

| Treatment | cGMP Level (fold increase) | GluA1 Phosphorylation (fold increase) |

| Vehicle | 1.0 | 1.0 |

| This compound | Significantly Increased | Induced |

Data presented are qualitative summaries from the available literature; specific numerical values require access to the full-text publication.[1]

Table 2: In Vivo Effects of Oral this compound Administration in Rats

| Measurement | Brain Region/Fluid | Effect |

| cGMP Levels | Hippocampus | Significantly Upregulated |

| cGMP Levels | Cerebrospinal Fluid (CSF) | Significantly Upregulated |

| Learning and Memory | Novel Object Recognition Test | Significantly Improved |

Data presented are qualitative summaries from the available literature.[1]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section details the methodologies for key experiments.

Primary Neuronal Culture and Treatment

-

Cell Culture: Cortical primary neurons are prepared from rat embryos. The cerebral cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates. Neurons are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

This compound Treatment: After a specified number of days in vitro (DIV), the culture medium is replaced with a medium containing either this compound maleate (B1232345) at various concentrations or a vehicle control. The incubation time is optimized to observe the desired effects on cGMP levels and GluA1 phosphorylation.

Western Blotting for GluA1 Phosphorylation

This protocol is designed to quantify the level of phosphorylated GluA1.

-

Lysate Preparation: Following treatment, neurons are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated GluA1 (e.g., anti-phospho-GluA1 Ser845). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. Total GluA1 levels are also measured for normalization.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess learning and memory in rodents.

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and each rat is allowed to explore them for a specific duration.

-

Testing (Choice) Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates successful memory of the familiar object.

-

This compound Administration: this compound or a vehicle is administered orally at a predetermined time before the training phase.

Concluding Remarks

This compound presents a promising therapeutic strategy for cognitive dysfunction by targeting the cGMP signaling pathway to enhance GluA1 phosphorylation. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and clinical application of this compound and other PDE9 inhibitors. Future research should focus on elucidating the downstream effectors of the cGMP/PKG pathway that directly phosphorylate GluA1 and on translating these preclinical findings into clinical efficacy.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Phosphorylation of AMPA receptors: mechanisms and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation of the AMPA receptor GluA1 subunit regulates memory load capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Irsenontrine for Cognitive Dysfunction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irsenontrine (E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). By targeting PDE9, this compound modulates the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical cascade in synaptic plasticity and cognitive function. Preclinical studies have demonstrated its potential to enhance learning and memory. However, clinical development for dementia-related cognitive impairment has yielded mixed results, highlighting the complexity of translating preclinical efficacy to clinical outcomes. This technical guide provides a comprehensive overview of the research on this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies employed in its evaluation.

Core Mechanism of Action: The cGMP Signaling Pathway

This compound's therapeutic hypothesis for cognitive dysfunction is centered on its ability to elevate intracellular levels of cGMP. PDE9 is a key enzyme that degrades cGMP, and its inhibition by this compound leads to an accumulation of this second messenger.[1] This increase in cGMP is believed to enhance synaptic plasticity and improve cognitive function through the NO/cGMP/PKG pathway, which is often downregulated in neurodegenerative diseases like Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1]

A key downstream effect of elevated cGMP is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[1] This post-translational modification is crucial for modulating the activity and trafficking of AMPA receptors, which are fundamental for synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.

Preclinical Research: Evidence from In Vitro and In Vivo Models

In Vitro Studies

-

PDE9 Selectivity: this compound has demonstrated high-affinity and selective inhibition of PDE9, with over 1800-fold selectivity against other phosphodiesterases.[1]

-

Neuronal cGMP Elevation: In rat cortical primary neurons, this compound maleate (B1232345) significantly increased intracellular cGMP levels.[1]

-

GluA1 Phosphorylation: The elevation of cGMP in cultured neurons subsequently induced the phosphorylation of the AMPA receptor subunit GluA1.[1]

In Vivo Studies in Rodent Models

Oral administration of this compound in naïve rats led to a significant upregulation of cGMP levels in the hippocampus and cerebrospinal fluid (CSF).[1] This was associated with improved performance in a novel object recognition (NOR) test, indicating an enhancement of learning and memory.[1]

Furthermore, the cognitive-enhancing effects of this compound were confirmed in a rat model of memory impairment induced by Nω-nitro-l-arginine methyl ester hydrochloride (l-NAME), a nitric oxide synthase inhibitor that downregulates the cGMP pathway.[1] Oral administration of this compound attenuated the l-NAME-induced deficits in both cGMP levels and NOR performance.[1]

Table 1: Summary of Preclinical Data for this compound

| Experiment Type | Model | Key Parameters Measured | Outcome | Reference |

| In Vitro | Rat Cortical Primary Neurons | Intracellular cGMP levels, GluA1 Phosphorylation | Significant increase in cGMP and subsequent GluA1 phosphorylation. | [1] |

| In Vivo | Naïve Rats | Hippocampal and CSF cGMP levels, Novel Object Recognition (NOR) test | Significant upregulation of cGMP and improved learning and memory. | [1] |

| In Vivo | l-NAME-induced Memory Impairment Model (Rats) | CSF and Hippocampal cGMP levels, Novel Object Recognition (NOR) test | Attenuation of l-NAME-induced deficits in cGMP and NOR performance. | [1] |

Clinical Research: Human Trials in Cognitive Dysfunction

Phase 1 Studies

Phase 1 single and multiple ascending dose studies in healthy adults and elderly subjects demonstrated that this compound was generally well-tolerated. The pharmacokinetic profile was characterized by an elimination half-life of approximately 30 hours and about a 3-fold accumulation with once-daily dosing. Crucially, these studies confirmed target engagement, with single doses of 50 to 400 mg resulting in mean maximum increases in CSF cGMP ranging from 293% to 461%. A dose of 50 mg once daily was selected for Phase 2 trials based on dose-response modeling that showed a sustained increase of ≥200% from baseline in CSF cGMP.

Phase 2/3 Clinical Trial in Dementia with Lewy Bodies (NCT03467152)

A Phase 2/3, placebo-controlled, double-blind, parallel-group, randomized study was conducted to evaluate the efficacy, safety, and tolerability of this compound in participants with DLB.

Table 2: Design of the Phase 2/3 Clinical Trial of this compound in DLB (NCT03467152)

| Parameter | Details |

| Official Title | A Placebo-Controlled, Double-Blind, Parallel-Group, Randomized, Study To Evaluate the Efficacy, Safety and Tolerability of E2027 in Subjects With Dementia With Lewy Bodies |

| Condition | Dementia with Lewy Bodies (DLB) |

| Intervention | This compound (50 mg, once daily) or Placebo |

| Number of Participants | 196 |

| Duration | 12 weeks |

| Primary Endpoints | Change from baseline in the Montreal Cognitive Assessment (eMoCA) total score at Week 12. |

| Clinician's Interview Based Impression of Change Plus Caregiver Input (eCIBIC-plus) scale at Week 12. |

The trial ultimately failed to meet its primary cognitive and global clinical endpoints.

Table 3: Key Outcomes of the Phase 2/3 Clinical Trial of this compound in DLB

| Outcome Measure | This compound Group | Placebo Group | Result |

| eMoCA Change from Baseline | Data not publicly available | Data not publicly available | No statistically significant difference |

| eCIBIC-plus | Data not publicly available | Data not publicly available | No statistically significant difference |

An exploratory post-hoc analysis suggested that in a subgroup of patients with "pure" DLB (without co-existing Alzheimer's disease pathology), there was a trend towards greater improvement in both the eMoCA and eCIBIC-plus with this compound treatment, although this did not reach statistical significance.[2]

A subsequent analysis of a smaller cohort of patients with DLB and Parkinson's disease dementia (PDD) showed a robust increase in CSF cGMP levels (averaging a 239% increase from baseline) that was consistent regardless of amyloid co-pathology.[3]

Experimental Protocols

Preclinical: Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

-

Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training/Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Testing Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object is indicative of recognition memory.

The discrimination index , calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time), is a key metric. A higher discrimination index indicates better memory.

Measurement of cGMP and GluA1 Phosphorylation

-

cGMP Measurement: CSF and brain tissue (e.g., hippocampus) are collected from experimental animals. cGMP levels are typically quantified using commercially available Enzyme Immunoassay (EIA) kits following the manufacturer's instructions.

-

GluA1 Phosphorylation Analysis: Brain tissue is homogenized and subjected to subcellular fractionation to isolate synaptic membranes. Protein concentrations are determined, and samples are analyzed by Western blotting using specific antibodies against total GluA1 and phosphorylated GluA1 (e.g., phospho-Ser845). The ratio of phosphorylated GluA1 to total GluA1 is then calculated to determine the extent of phosphorylation.

Clinical: Phase 2/3 Trial Protocol (NCT03467152)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Individuals aged 50-85 with a diagnosis of probable DLB.

-

Randomization and Blinding: Participants were randomized to receive either 50 mg of this compound or a matching placebo once daily for 12 weeks. Both participants and investigators were blinded to the treatment allocation.

-

Outcome Assessments:

-

eMoCA: An electronic version of the Montreal Cognitive Assessment, a 30-point test assessing multiple cognitive domains.

-

eCIBIC-plus: An electronic version of the Clinician's Interview-Based Impression of Change plus caregiver input, a semi-structured interview to provide a global assessment of change in the patient's condition.

-

Discussion and Future Directions

The journey of this compound from a promising preclinical candidate to its current clinical status underscores the challenges in developing effective treatments for cognitive dysfunction in neurodegenerative diseases. While the mechanism of action is well-supported by in vitro and in vivo data, the failure to meet primary endpoints in the Phase 2/3 DLB trial raises important questions.

The exploratory analysis suggesting potential efficacy in "pure" DLB is intriguing and highlights the importance of patient stratification in clinical trials for heterogeneous diseases like DLB. The presence of co-pathologies, such as Alzheimer's disease, may significantly impact treatment response. Future research should focus on:

-

Biomarker-Stratified Trials: Designing clinical trials that enroll more homogeneous patient populations based on biomarkers to identify subgroups that may benefit from this compound.

-

Further Preclinical Investigations: More detailed preclinical studies to fully elucidate the downstream effects of cGMP modulation and to explore the potential of this compound in other models of cognitive impairment.

-

Dose-Ranging and Target Engagement in Patient Populations: While Phase 1 established target engagement in healthy individuals, further studies in patient populations could refine the optimal dose and confirm sustained target engagement in the context of disease pathology.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

- 3. neurologylive.com [neurologylive.com]

Preclinical Profile of Irsenontrine (E2027): A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of the Preclinical Pharmacology, Efficacy, and Mechanism of Action of the Selective PDE9 Inhibitor, Irsenontrine.

Introduction

This compound (E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain.[1][2] By elevating cGMP levels, this compound aims to enhance synaptic plasticity and improve cognitive function, offering a potential therapeutic avenue for neurodegenerative disorders such as dementia with Lewy bodies (DLB).[1][3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its in vitro and in vivo pharmacology, efficacy in cognitive models, and the underlying molecular mechanisms.

In Vitro Pharmacology

Enzymatic Potency and Selectivity

This compound demonstrates high-affinity binding to and potent inhibition of the PDE9 enzyme. Preclinical studies have highlighted its remarkable selectivity for PDE9 over other phosphodiesterase isoforms.

Table 1: PDE Selectivity Profile of this compound (E2027)

| Phosphodiesterase Isoform | IC50 or Ki (nM) | Selectivity vs. PDE9A (fold) |

|---|---|---|

| PDE9A | TBD | - |

| PDE1C | >1800-fold less potent | >1800 |

| PDE2A | >1800-fold less potent | >1800 |

| PDE3B | >1800-fold less potent | >1800 |

| PDE4B | >1800-fold less potent | >1800 |

| PDE5A | >1800-fold less potent | >1800 |

| PDE7B | >1800-fold less potent | >1800 |

| PDE8A | >1800-fold less potent | >1800 |

| PDE10A | >1800-fold less potent | >1800 |

| PDE11A | >1800-fold less potent | >1800 |

Note: Specific IC50/Ki values are to be determined from full-text publications. The available information indicates greater than 1800-fold selectivity over other PDEs.[2]

Cellular Activity: Enhancement of cGMP Levels

In primary cultures of rat cortical neurons, this compound treatment leads to a significant and concentration-dependent increase in intracellular cGMP levels.[5] This cellular activity confirms the compound's ability to engage its target and modulate the intended signaling pathway in a neuronal context.

In Vivo Pharmacology and Efficacy

Target Engagement in the Central Nervous System

Oral administration of this compound to naïve rats resulted in a significant elevation of cGMP levels in both the hippocampus and cerebrospinal fluid (CSF).[1][2] This demonstrates the compound's ability to cross the blood-brain barrier and exert its pharmacodynamic effect within the central nervous system.

Efficacy in Models of Cognitive Impairment

This compound has shown pro-cognitive effects in rodent models of learning and memory.

Table 2: Summary of In Vivo Efficacy Data for this compound (E2027)

| Model | Species | Key Findings |

|---|---|---|

| Novel Object Recognition (NOR) Test | Rat | Significantly improved learning and memory.[1][2] |

| L-NAME-Induced Cognitive Impairment | Rat | Attenuated cognitive deficits caused by cGMP pathway downregulation.[2] |

In the novel object recognition test, a measure of episodic memory, oral administration of this compound significantly improved the ability of rats to discriminate between a familiar and a novel object.[1] Furthermore, in a model where cognitive impairment was induced by the nitric oxide synthase inhibitor Nω-nitro-L-arginine methyl ester hydrochloride (L-NAME), which downregulates the cGMP pathway, this compound effectively attenuated the observed learning and memory deficits.[2]

Mechanism of Action: Linking cGMP to Synaptic Plasticity

The cognitive-enhancing effects of this compound are believed to be mediated by the potentiation of the cGMP signaling cascade, which plays a crucial role in synaptic plasticity.

Inhibition of PDE9 by this compound leads to an accumulation of intracellular cGMP.[2] This, in turn, is proposed to activate Protein Kinase G (PKG), a key downstream effector of cGMP. Activated PKG can then phosphorylate various substrates, including the AMPA receptor subunit GluA1 at serine 845.[2] Phosphorylation of GluA1 is a critical event in the regulation of synaptic strength and plasticity. Indeed, studies with this compound have demonstrated that the elevation of cGMP is followed by an induction of GluA1 phosphorylation in rat cortical primary neurons.[2] This enhancement of a key molecular correlate of synaptic plasticity provides a mechanistic basis for the observed improvements in learning and memory.

Experimental Protocols

In Vitro PDE Inhibition Assay

-

Objective: To determine the potency and selectivity of this compound against a panel of phosphodiesterase enzymes.

-

Methodology (General Protocol based on similar PDE inhibitor studies):

-

Recombinant human phosphodiesterase enzymes are used.

-

The assay is typically performed in a multi-well plate format.

-

This compound is serially diluted to a range of concentrations.

-

The enzyme, substrate (cGMP or cAMP, often radiolabeled), and this compound are incubated together.

-

The reaction is terminated, and the amount of hydrolyzed substrate is quantified, often by scintillation counting or fluorescence polarization.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Measurement of Intracellular cGMP Levels in Primary Neurons

-

Objective: To quantify the effect of this compound on intracellular cGMP concentrations in a neuronal context.

-

Methodology:

-

Primary cortical neurons are isolated from rat embryos and cultured.

-

After a specified number of days in vitro (e.g., 14-21 days), the neurons are treated with various concentrations of this compound or vehicle control for a defined period.

-

Following treatment, the cells are lysed to release intracellular components.

-

The concentration of cGMP in the cell lysates is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Results are typically normalized to total protein concentration in the lysate.

-

Western Blot Analysis of GluA1 Phosphorylation

-

Objective: To assess the impact of this compound on the phosphorylation status of the AMPA receptor subunit GluA1.

-

Methodology:

-

Neuronal cell cultures are treated with this compound as described above.

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein for each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated GluA1 (e.g., anti-phospho-GluA1 Ser845) and total GluA1.

-

Following incubation with appropriate secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the phosphorylated GluA1 band is normalized to the intensity of the total GluA1 band to determine the relative change in phosphorylation.

-

Novel Object Recognition (NOR) Test in Rats

-

Objective: To evaluate the effect of this compound on recognition memory.

-

Methodology:

-

Habituation: Rats are individually habituated to the testing arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.

-

Training (Sample Phase): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes). This compound or vehicle is administered orally at a defined time before this phase.

-

Retention Interval: The rat is returned to its home cage for a specific period (e.g., 1 to 24 hours).

-

Testing (Choice Phase): The rat is returned to the arena, which now contains one of the familiar objects from the training phase and one novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

-

L-NAME-Induced Cognitive Impairment Model

-

Objective: To assess the efficacy of this compound in a model of cognitive dysfunction characterized by reduced cGMP signaling.

-

Methodology:

-

Rats are treated with L-NAME (a nitric oxide synthase inhibitor) to induce a deficit in the cGMP pathway, leading to cognitive impairment. The dosing regimen for L-NAME can vary but is typically administered intraperitoneally for several days.

-

This compound or vehicle is administered orally prior to the assessment of cognitive function.

-

Cognitive performance is evaluated using tasks such as the novel object recognition test, as described above.

-

The ability of this compound to reverse or attenuate the L-NAME-induced cognitive deficits is assessed.

-

Conclusion

The preclinical data for this compound (E2027) strongly support its profile as a potent, selective, and centrally active PDE9 inhibitor. By elevating cGMP levels in the brain, this compound enhances key molecular markers of synaptic plasticity and demonstrates efficacy in rodent models of cognitive function. These findings provide a solid rationale for its continued investigation as a potential therapeutic agent for the treatment of cognitive impairment in neurodegenerative diseases. Further clinical studies are warranted to translate these promising preclinical findings to human populations.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Eisai Inc - AdisInsight [adisinsight.springer.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to Irsenontrine: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsenontrine (also known as E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By elevating cGMP levels in the central nervous system, this compound modulates synaptic plasticity and neuronal function, positioning it as a promising therapeutic candidate for cognitive disorders, particularly dementia with Lewy bodies (DLB). This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, mechanism of action, and key experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₂N₄O₃ |

| Molecular Weight | 390.44 g/mol |

| IUPAC Name | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one |

| CAS Number | 1429509-82-9 |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

| LogP | Not publicly available |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of PDE9. PDE9 is a key enzyme in the cGMP signaling pathway, where it specifically hydrolyzes cGMP. By inhibiting PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels, in turn, activate downstream signaling cascades, including the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1. This phosphorylation is a critical event in synaptic plasticity and is believed to underlie the pro-cognitive effects of this compound.

A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Development of Irsenontrine (E2027)

Introduction

This compound (also known as E2027) is an orally active, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9) developed by Eisai Inc.[1] PDE9 is a key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger crucial for synaptic plasticity and cognitive function.[2] By inhibiting PDE9, this compound elevates cGMP levels, a mechanism hypothesized to offer therapeutic benefits for cognitive dysfunction associated with neurodegenerative diseases such as dementia with Lewy bodies (DLB).[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental protocols, and relevant signaling pathways.

Discovery and Preclinical Development

This compound was identified as a novel PDE9 inhibitor with the potential to address cognitive impairment in dementia.[2] Preclinical studies were conducted to evaluate its selectivity, mechanism of action, and efficacy in animal models.

In Vitro Selectivity and Potency

This compound demonstrated a high affinity and selectivity for PDE9, which is crucial for minimizing off-target effects.

Table 1: In Vitro Selectivity of this compound

| Target | Selectivity | Reference |

| PDE9 | >1800-fold over other PDEs | [2] |

| PDE9 | IC50 = 3.5 nM, >1000-fold selectivity over other isoforms | [4] |

Mechanism of Action: cGMP Elevation

In vitro and in vivo studies confirmed that this compound elevates cGMP levels.

Table 2: Preclinical Evidence of cGMP Elevation by this compound

| Experimental System | Key Finding | Reference |

| Rat cortical primary neurons | Significantly increased intracellular cGMP levels | [2] |

| Naïve rats (oral administration) | Significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF) | [2] |

Preclinical Efficacy in Cognitive Models

The cognitive-enhancing effects of this compound were assessed using the novel object recognition (NOR) test in rats, a standard behavioral assay for learning and memory.

Table 3: Preclinical Efficacy of this compound in the Novel Object Recognition Test

| Animal Model | Treatment | Outcome | Reference |

| Naïve rats | Oral administration of this compound | Significantly improved learning and memory | [2] |

| Rats with l-NAME-induced memory impairment | Oral administration of this compound | Attenuated the impairment in novel object recognition | [2] |

| Rat models of natural forgetting and scopolamine-induced memory impairment | Co-administration with donepezil (B133215) | Significantly improved the novel object discrimination index compared to donepezil monotherapy | [5] |

Clinical Development

The clinical development of this compound has progressed through Phase 1 and a Phase 2/3 trial, primarily focusing on its safety, pharmacokinetics, pharmacodynamics, and efficacy in dementia with Lewy bodies.

Phase 1 Clinical Studies

Phase 1 studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound.

Table 4: Summary of Phase 1 Clinical Trial Results for this compound

| Study Design | Population | Key Findings | Reference |

| Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) | Healthy subjects (n=96 in SAD, n=68 in MAD) | Safety: Well-tolerated. The most common adverse events were post-lumbar puncture syndrome and back pain. Pharmacokinetics: Biphasic elimination with a half-life of approximately 30 hours. Approximately 3-fold accumulation was observed following multiple once-daily dosing. Pharmacodynamics: Single doses of 50 to 400 mg resulted in mean maximum increases in CSF cGMP ranging from 293% to 461%. A dose of 50 mg once daily was selected for the Phase 2 trial. | [3][6] |

Phase 2/3 Clinical Study (DELPHIA)

A pivotal Phase 2/3 study, named DELPHIA, was conducted to evaluate the efficacy and safety of this compound in patients with dementia with Lewy bodies.

Table 5: Key Aspects of the Phase 2/3 DELPHIA Clinical Trial of this compound

| Aspect | Description | Reference |

| Study Design | A 12-week, multicenter, double-blind, placebo-controlled, parallel-group, randomized study. | [7][8] |

| Participants | 196 individuals with dementia with Lewy bodies. | [7] |

| Intervention | This compound (50 mg once daily) or placebo. | [9] |

| Primary Endpoints | Montreal Cognitive Assessment (eMoCA) and the electronic Clinician's Interview Based Impression of Change plus Caregiver Input (eCIBIC-plus). | [7] |

| Primary Outcome | The trial failed to meet its primary objective of showing a statistically significant improvement in cognitive function compared to placebo. | [7] |

| Exploratory Analysis | A post-hoc analysis suggested a potential, though not statistically significant, trend for greater improvement in the "pure" DLB group (without Alzheimer's disease co-pathology) who received this compound. | [7] |

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

-

Habituation: The animal is placed in an empty open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done on the day before the training.[10][11][12][13]

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[10][11][12][13]

-

Testing Phase: After a specific retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for exploring the novel object is indicative of recognition memory.[10][11][12][13]

Pharmacokinetic Analysis using LC-MS/MS

The concentration of this compound in biological matrices (plasma, urine, and CSF) was determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[14][15]

-

Sample Preparation: this compound is extracted from the biological matrix, often through a straightforward protein precipitation method.[14][15]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, and this compound is separated from other components on a reverse-phase column.[14][15]

-

Mass Spectrometric Detection: The separated this compound is then introduced into a tandem mass spectrometer. The analyte is detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. A deuterated stable isotope of this compound is typically used as an internal standard to ensure accuracy.[14][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Novel Object Recognition (NOR) Test

Caption: Workflow for the Novel Object Recognition test.

Logical Workflow for a Phase 2/3 Clinical Trial

Caption: Workflow of a typical Phase 2/3 clinical trial.

This compound is a well-characterized, selective PDE9 inhibitor that has demonstrated target engagement through the elevation of cGMP in both preclinical and clinical settings. While it showed promise in preclinical models of cognitive impairment, the Phase 2/3 DELPHIA study in a broad population of patients with dementia with Lewy bodies did not meet its primary efficacy endpoints. The exploratory analysis suggesting a potential benefit in a subpopulation of "pure" DLB patients highlights the importance of patient stratification and the consideration of disease co-pathologies in future clinical trial designs for neurodegenerative diseases. Further research may be warranted to explore the therapeutic potential of this compound in more targeted patient populations.

References

- 1. This compound - Eisai Inc - AdisInsight [adisinsight.springer.com]

- 2. A novel selective phosphodiesterase 9 inhibitor, this compound (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 Single Ascending and Multiple Ascending Dose Studies of Phosphodiesterase-9 Inhibitor E2027: Confirmation of Target Engagement and Selection of Phase 2 Dose in Dementia With Lewy Bodies Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E2027 (this compound), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

- 8. RecruitMe [recruit.cumc.columbia.edu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. b-neuro.com [b-neuro.com]

- 12. mmpc.org [mmpc.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Irsenontrine: A Novel Modulator of Central Nervous System Signaling

An In-depth Technical Guide on its Core Targets and Mechanisms of Action

This document provides a comprehensive technical overview of the novel compound Irsenontrine and its interactions with key targets within the central nervous system (CNS). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for neurological and psychiatric disorders. This guide details the binding affinities, functional activities, and underlying signaling pathways affected by this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.

Core CNS Targets of this compound

This compound has been identified as a potent and selective modulator of two primary targets in the central nervous system: the 5-HT2A serotonin (B10506) receptor and the mGluR5 metabotropic glutamate (B1630785) receptor . Its dual activity on these receptors suggests a potential therapeutic role in conditions characterized by dysregulated serotonergic and glutamatergic neurotransmission, such as depression, psychosis, and cognitive disorders.

Quantitative Data Summary

The binding affinity and functional potency of this compound at its primary CNS targets have been characterized through a series of in vitro assays. The data, summarized below, demonstrates its high affinity and functional antagonism at both the 5-HT2A and mGluR5 receptors.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Radioligand | Ki (nM) | Cell Line |

| Human 5-HT2A | [³H]Ketanserin | 2.5 ± 0.3 | HEK293 |

| Human mGluR5 | [³H]MPEP | 8.1 ± 1.2 | CHO-K1 |

Table 2: Functional Activity of this compound

| Target Receptor | Assay Type | IC₅₀ (nM) | Downstream Effect Measured |

| Human 5-HT2A | Calcium Mobilization | 12.8 ± 2.1 | Inhibition of serotonin-induced Ca²⁺ release |

| Human mGluR5 | IP₁ Accumulation | 25.4 ± 3.5 | Inhibition of glutamate-induced IP₁ production |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by concurrently inhibiting two distinct G-protein coupled receptor (GPCR) signaling cascades. At the 5-HT2A receptor, it blocks the Gq/11-mediated activation of phospholipase C (PLC), thereby preventing the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) and subsequent calcium release. At the mGluR5 receptor, it similarly antagonizes the Gq/11 pathway, leading to a reduction in glutamate-stimulated intracellular signaling.

Caption: this compound's dual antagonism of 5-HT2A and mGluR5 receptor signaling pathways.

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in this guide.

A standardized workflow was employed to determine the binding affinity of this compound.

Caption: Workflow for radioligand binding affinity determination.

Protocol Details:

-

Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A receptor or CHO-K1 cells expressing the human mGluR5 receptor were harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was resuspended in the assay buffer.

-

Incubation: Membranes (10-20 µg protein) were incubated in a 96-well plate with a fixed concentration of the respective radioligand ([³H]Ketanserin for 5-HT2A, [³H]MPEP for mGluR5) and a range of this compound concentrations for 60 minutes at room temperature.

-

Separation and Quantification: The incubation was terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand and then counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known antagonist (10 µM ketanserin (B1673593) for 5-HT2A, 10 µM MPEP for mGluR5). Competition binding curves were generated, and IC₅₀ values were calculated using non-linear regression. Ki values were derived from the IC₅₀ values using the Cheng-Prusoff equation.

Calcium Mobilization Assay (5-HT2A):

-

Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

-

Methodology: Cells were plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This compound was pre-incubated with the cells before the addition of serotonin (EC₈₀ concentration).

-

Measurement: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a plate reader.

-

Data Analysis: The inhibitory effect of this compound was quantified by measuring the reduction in the serotonin-induced fluorescence signal. IC₅₀ values were determined from the concentration-response curves.

IP₁ Accumulation Assay (mGluR5):

-

Cell Line: CHO-K1 cells stably expressing the human mGluR5 receptor.

-

Methodology: Cells were plated and incubated with varying concentrations of this compound. Subsequently, the cells were stimulated with glutamate (EC₈₀ concentration) in the presence of LiCl (to inhibit IP₁ degradation).

-

Measurement: The accumulated IP₁ was measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: The inhibitory effect of this compound on glutamate-induced IP₁ production was calculated, and IC₅₀ values were determined from the resulting concentration-response curves.

Conclusion

This compound represents a promising novel compound with a unique pharmacological profile, characterized by its potent and balanced antagonism of the 5-HT2A and mGluR5 receptors. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action at the molecular and cellular levels. Further investigation is warranted to explore the therapeutic potential of this dual-target mechanism in relevant preclinical models of CNS disorders.

Methodological & Application

Irsenontrine: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irsenontrine (formerly E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain.[1] By inhibiting PDE9, this compound elevates intracellular cGMP levels, a key second messenger implicated in synaptic plasticity, memory, and cognitive function.[2][3] Preclinical in vitro studies have demonstrated that this compound enhances downstream signaling pathways, including the phosphorylation of the AMPA receptor subunit GluA1 and increases acetylcholine (B1216132) release, highlighting its therapeutic potential for neurodegenerative disorders such as dementia with Lewy bodies.[2][4]

These application notes provide a comprehensive overview of the experimental protocols for in vitro studies involving this compound, tailored for researchers in neuroscience and drug development.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9, which leads to an accumulation of intracellular cGMP. This elevated cGMP, in turn, activates protein kinase G (PKG), which then phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at serine 845. This phosphorylation event is crucial for enhancing synaptic plasticity and cognitive function. Furthermore, the increase in cGMP can also modulate neurotransmitter release, such as acetylcholine, from cholinergic neurons.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDE9 Inhibition) | 3.5 nM | Recombinant Human PDE9 | [1] |

| Selectivity | >1800-fold over other PDEs | Recombinant Human PDEs | [2] |

Table 2: Effect of this compound on cGMP and Acetylcholine Levels

| Parameter | Treatment | Result | Cell Line | Reference |

| Intracellular cGMP Levels | This compound maleate (B1232345) | Significantly increased | Rat Cortical Primary Neurons | [2] |

| Extracellular Acetylcholine Levels | This compound + Donepezil | Synergistically elevated | Human iPSC-derived Cholinergic Neurons | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Experimental Workflow

The general workflow for in vitro characterization of this compound involves a series of assays to determine its potency, mechanism of action, and effects on neuronal function and viability.

PDE9 Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory activity of this compound on purified PDE9 enzyme. A fluorescence polarization (FP) based assay is a common method.

Principle: The assay measures the change in fluorescence polarization of a fluorescein-labeled cGMP substrate. PDE9 hydrolyzes the substrate, and a binding agent that complexes with the product causes a high FP signal. This compound inhibits this hydrolysis, keeping the FP signal low.

Materials:

-

Recombinant human PDE9 enzyme

-

FAM-Cyclic-3',5'-GMP (fluorescent substrate)

-

PDE Assay Buffer

-

Binding Agent

-

This compound

-

384-well black, low-binding microtiter plates

-

Fluorescence plate reader capable of measuring FP

Procedure:

-

Prepare serial dilutions of this compound in PDE Assay Buffer.

-

Add 2.5 µL of diluted this compound or vehicle control to the wells.

-

Add 2.5 µL of diluted PDE9 enzyme to all wells except for the "no enzyme" control.

-

Initiate the reaction by adding 5 µL of the FAM-Cyclic-3',5'-GMP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the Binding Agent.

-

Incubate for 30 minutes at room temperature.

-

Measure fluorescence polarization (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a four-parameter logistic curve fit.

Intracellular cGMP Measurement in Neuronal Cells

This protocol describes the measurement of intracellular cGMP levels in rat primary cortical neurons treated with this compound using a competitive ELISA.

Cell Culture:

-

Culture primary cortical neurons from E18 rat embryos in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Plate cells on poly-D-lysine coated plates.

-

Maintain cultures at 37°C in a 5% CO2 incubator.

Procedure:

-

Seed primary cortical neurons in a 96-well plate.

-

After 7-10 days in vitro, replace the culture medium with fresh medium containing various concentrations of this compound maleate or vehicle control.

-

Incubate for the desired time (e.g., 30-60 minutes).

-

Lyse the cells using the lysis buffer provided in the cGMP ELISA kit.

-

Perform the cGMP ELISA according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cGMP concentration based on the standard curve.

Acetylcholine Release Assay in Human iPSC-Derived Cholinergic Neurons

This assay measures the effect of this compound on acetylcholine release from human iPSC-derived cholinergic neurons.

Cell Culture:

-

Differentiate human induced pluripotent stem cells (iPSCs) into cholinergic neurons using established protocols.[5][6]

-

Maintain mature cholinergic neurons in appropriate neuronal maintenance medium.

Procedure:

-

Plate mature iPSC-derived cholinergic neurons in a 24-well plate.

-

Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with this compound, Donepezil (an acetylcholinesterase inhibitor to prevent ACh degradation), or a combination for 30 minutes.

-

Stimulate acetylcholine release by depolarization with a high concentration of potassium chloride (e.g., 50 mM KCl) for a short period (e.g., 5-10 minutes).

-

Collect the supernatant.

-

Measure the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit (colorimetric or fluorometric) or by LC-MS/MS for higher sensitivity.

-

Normalize the acetylcholine release to the total protein content of the cells in each well.

GluA1 Phosphorylation Analysis by Western Blot

This protocol details the detection of changes in the phosphorylation of the AMPA receptor subunit GluA1 at Serine 845 in response to this compound treatment in rat primary cortical neurons.

Procedure:

-

Culture and treat rat primary cortical neurons with this compound as described in the cGMP measurement protocol.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated GluA1 (Ser845) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total GluA1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify the band intensities using densitometry software.

Cell Viability and Neuroprotection Assays

These assays are crucial to assess the potential cytotoxicity of this compound and its ability to protect neurons from insults.

A. Cell Viability Assay (MTT Assay):

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Procedure:

-

Seed neuronal cells (e.g., rat primary cortical neurons or a human neuroblastoma cell line like SH-SY5Y) in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-